
15-Hydroxy Lubiprostone
Descripción general
Descripción
13,14-dihidro-16,16-difluoro Prostaglandina E1 es un análogo sintético de la Prostaglandina E1. Las prostaglandinas son un grupo de compuestos lipídicos fisiológicamente activos que tienen diversos efectos similares a las hormonas en los animales. Este análogo en particular está diseñado para mejorar la estabilidad y biodisponibilidad del compuesto original mediante la incorporación de dos átomos de flúor que atraen electrones, lo que ayuda a resistir la degradación hidrolítica .
Métodos De Preparación
La síntesis de 13,14-dihidro-16,16-difluoro Prostaglandina E1 implica varios pasos, comenzando por el ácido dihomo-γ-linolénico. Los pasos clave incluyen:
Metabolismo mediado por ciclooxigenasa: Este paso convierte el ácido dihomo-γ-linolénico en Prostaglandina E1.
Hidrogenación: El doble enlace 13,14 se reduce para formar 13,14-dihidro Prostaglandina E1.
Fluoración: Introducción de átomos de flúor en las posiciones 16,16 para formar 13,14-dihidro-16,16-difluoro Prostaglandina E1
Los métodos de producción industrial generalmente implican síntesis a gran escala utilizando pasos similares pero optimizados para rendimiento y pureza. Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, se controlan cuidadosamente para garantizar que se obtenga el producto deseado con alta eficiencia.
Análisis De Reacciones Químicas
13,14-dihidro-16,16-difluoro Prostaglandina E1 experimenta varios tipos de reacciones químicas:
Oxidación: Este compuesto puede oxidarse para formar varios metabolitos.
Reducción: El compuesto puede reducirse bajo condiciones específicas para producir diferentes análogos.
Sustitución: Los átomos de flúor pueden sustituirse por otros grupos bajo ciertas condiciones.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones incluyen varios derivados hidroxilados y deshidrogenados .
Aplicaciones Científicas De Investigación
Pharmacological Properties and Mechanism of Action
15-Hydroxy Lubiprostone acts by activating ClC-2 chloride channels located on the intestinal epithelium. This activation leads to increased chloride ion secretion into the lumen, followed by sodium and water influx, which softens stool and enhances intestinal motility .
Treatment of Constipation Disorders
- Chronic Idiopathic Constipation (CIC) : Clinical trials have demonstrated that Lubiprostone significantly improves bowel movement frequency in patients with CIC. The efficacy of this compound as a bioactive metabolite suggests it may contribute to these therapeutic effects .
- Opioid-Induced Constipation (OIC) : In patients using opioids for chronic pain management, Lubiprostone has been shown to alleviate symptoms of OIC effectively. Studies indicate that it enhances SBMs compared to placebo treatments .
- Irritable Bowel Syndrome with Constipation (IBS-C) : Lubiprostone is also indicated for IBS-C in women over 18 years. Its mechanism of action supports improved gastrointestinal function in these patients .
Pharmacokinetic Studies
The pharmacokinetics of this compound have been investigated through advanced bioanalytical methods such as LC-MS/MS. These studies focus on understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound under various conditions .
- Bioequivalence Studies : The FDA recommends measuring this compound levels for bioequivalence assessments of Lubiprostone formulations due to its rapid metabolism and low systemic exposure after oral administration .
Case Study: Efficacy in Pediatric Patients
A study involving children with functional constipation found that Lubiprostone was well-tolerated and effective in increasing bowel movement frequency. However, improvements in abdominal pain were not statistically significant, highlighting the need for further research on its use in pediatric populations .
Pharmacokinetic Study in Healthy Volunteers
A recent pharmacokinetic study conducted on healthy Chinese volunteers assessed the effects of food on the metabolism of this compound. Results indicated that food intake influenced the bioavailability of this metabolite, which is crucial for optimizing therapeutic regimens .
Challenges and Future Directions
Despite its promising applications, challenges remain in the clinical use of this compound. These include:
- Detection Sensitivity : The low plasma concentrations of this compound necessitate highly sensitive detection methods to ensure accurate pharmacokinetic profiling .
- Adverse Effects : Common side effects associated with Lubiprostone include nausea, diarrhea, and abdominal discomfort. Understanding the safety profile of this compound is essential for its clinical application .
Mecanismo De Acción
El mecanismo de acción de 13,14-dihidro-16,16-difluoro Prostaglandina E1 implica su interacción con receptores específicos en la superficie de las células. Inhibe la agregación plaquetaria al unirse a los receptores de prostaglandinas, lo que lleva a un aumento de los niveles de monofosfato de adenosina cíclico (AMPc). Esto da como resultado la inhibición de la activación y agregación plaquetaria. Además, mejora la vasodilatación al relajar las células del músculo liso vascular a través de vías similares mediadas por receptores .
Comparación Con Compuestos Similares
13,14-dihidro-16,16-difluoro Prostaglandina E1 es única debido a la incorporación de átomos de flúor, lo que mejora su estabilidad y biodisponibilidad. Los compuestos similares incluyen:
Prostaglandina E1: El compuesto original, que tiene actividades biológicas similares pero es menos estable.
13,14-dihidro Prostaglandina E1: Un metabolito de la Prostaglandina E1 con potencia comparable pero sin los átomos de flúor.
13,14-dihidro-15(R,S)-hidroxi-16,16-difluoro Prostaglandina E1-d4: Un análogo marcado isotópicamente que se utiliza como estándar interno en espectrometría de masas
Actividad Biológica
15-Hydroxy Lubiprostone is a significant metabolite of Lubiprostone, a drug primarily used to treat chronic idiopathic constipation (CIC) and opioid-induced constipation. As a derivative of prostaglandin E1, Lubiprostone acts as a chloride channel activator, specifically targeting ClC-2 channels in the gastrointestinal tract. This article delves into the biological activity of this compound, exploring its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.
This compound exerts its biological effects by activating ClC-2 chloride channels located on the apical membrane of intestinal epithelial cells. This activation leads to:
- Chloride Ion Efflux : Chloride ions are secreted into the intestinal lumen.
- Sodium Ion Movement : To maintain electrochemical neutrality, sodium ions follow passively through paracellular pathways.
- Water Secretion : The influx of sodium creates an osmotic gradient that draws water into the intestinal lumen, enhancing fluid secretion and promoting bowel movements .
This mechanism effectively increases intestinal motility and alleviates symptoms associated with constipation.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Low Systemic Availability : After oral administration of Lubiprostone, systemic concentrations are minimal, with peak plasma levels occurring approximately 1.14 hours post-dose .
- Rapid Metabolism : Lubiprostone is extensively metabolized to this compound via carbonyl reduction and subsequent oxidation processes mediated by carbonyl reductase, not the cytochrome P450 system .
- Half-Life : The half-life of this compound is approximately 0.9 to 1.4 hours .
Clinical Efficacy
Several clinical studies have evaluated the efficacy of Lubiprostone in treating CIC, with findings relevant to its metabolite:
- Improvement in Bowel Movements : A study involving 248 patients showed that those treated with Lubiprostone experienced significant increases in spontaneous bowel movements (SBMs) per week compared to placebo (55% vs. 33.1% responders) .
- Symptom Relief : Patients reported reductions in constipation severity, abdominal discomfort, and bloating after treatment with Lubiprostone over a period of up to 48 weeks .
Table 1: Summary of Clinical Findings on Lubiprostone
Safety Profile
The safety profile of Lubiprostone and its metabolite has been assessed in various studies:
- Adverse Effects : Common adverse effects include nausea (31.7%), diarrhea (9.7%), and abdominal pain (5.2%). Serious adverse events were rare and not significantly different from placebo groups .
- Long-term Tolerance : Patients generally tolerated long-term treatment well, with no significant electrolyte imbalances reported during studies .
Case Studies
In a multicenter trial assessing the long-term effects of Lubiprostone:
Propiedades
IUPAC Name |
7-[(1R,2R,3R)-2-[(3R)-4,4-difluoro-3-hydroxyoctyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17-18,24-25H,2-13H2,1H3,(H,26,27)/t14-,15-,17-,18-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVYHTHOCKTJCO-JOCBIADPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC([C@@H](CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34F2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.